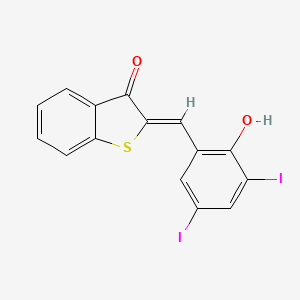
2-(4-Nitrophenyl)-2-oxoethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters It is characterized by the presence of a nitrophenyl group attached to an oxoethyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired ester product .
Another method involves the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers mild reaction conditions and the advantage of using recyclable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: 4-Nitrophenol and benzoic acid.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl benzoate.
Substitution: Various substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Materials Science: Utilized in the design of new materials with specific electronic or optical properties.
Biocatalysis: Studied for its role in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl benzoate depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts . In reduction reactions, the nitro group undergoes a redox process, where it is reduced to an amino group by hydrogen gas and a metal catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Nitrophenyl benzoate: Similar structure but without the oxoethyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl benzoate is unique due to the presence of both the nitrophenyl and oxoethyl benzoate groups, which confer specific reactivity and properties. This combination allows for diverse applications in organic synthesis, medicinal chemistry, and materials science, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
55153-34-9 |
|---|---|
Formule moléculaire |
C15H11NO5 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H11NO5/c17-14(11-6-8-13(9-7-11)16(19)20)10-21-15(18)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
REQZMESHGQWDTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)

![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)

![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
